Oxyacanthine Sulfate

Descripción general

Descripción

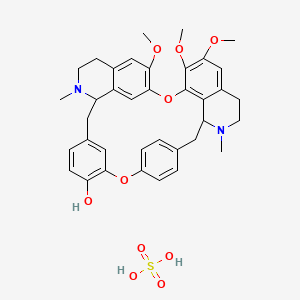

Oxyacanthine Sulfate is a salt form of the alkaloid oxyacanthine. It is known for its biomedical applications, particularly in the stimulation of hair growth and the treatment of hair loss . The compound is characterized by its molecular formula C37H42N2O10S and a molecular weight of 706.8 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of oxyacanthine sulfate involves the sulfation of oxyacanthine. One common method is the reaction of oxyacanthine with sulfuric acid under controlled conditions. The reaction typically requires careful temperature control and the use of a solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfation processes. These processes may utilize continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce pharmaceutical-grade this compound .

Análisis De Reacciones Químicas

Types of Reactions: Oxyacanthine sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: The compound can be reduced to its corresponding reduced forms using suitable reducing agents.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxyacanthine derivatives, while reduction can produce different reduced forms of the compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of oxyacanthine sulfate can be categorized into several key areas:

Chemistry

- Reagent in Organic Synthesis : this compound is utilized as a reagent in various organic synthesis processes.

- Analytical Chemistry : It serves as a standard in analytical methods due to its defined chemical properties.

Biology

- Cellular Processes : Research indicates that this compound influences cellular processes, promoting cell proliferation and potentially modulating inflammatory responses.

- Therapeutic Agent : Its potential as a therapeutic agent is being explored, particularly in the context of hair growth stimulation and treatment of dermatological conditions .

Medicine

- Hair Growth Stimulation : this compound has been shown to prolong the anagen phase (active growth phase) of hair follicles, which helps in slowing down hair loss .

- Treatment of Pruritus : The compound has also demonstrated effectiveness in alleviating scalp pruritus associated with hair loss conditions .

Cosmetic Industry

- Formulation in Hair Care Products : this compound is incorporated into hair care products aimed at enhancing hair growth and overall scalp health.

Case Study 1: Hair Growth Stimulation

A study investigated the efficacy of this compound in promoting hair growth among participants suffering from androgenetic alopecia. Results indicated a significant increase in hair density and follicle size after a treatment period of 12 weeks, suggesting its potential as a therapeutic agent for hair loss .

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in human dermal fibroblasts, indicating its potential use in treating inflammatory skin conditions .

Mecanismo De Acción

The mechanism of action of oxyacanthine sulfate involves its interaction with specific molecular targets and pathways. The compound is known to stimulate hair growth by promoting the proliferation of hair follicle cells and enhancing the expression of growth factors. It may also exert anti-inflammatory effects by modulating the activity of inflammatory mediators .

Comparación Con Compuestos Similares

Berberine: Another alkaloid with similar biological activities, including antimicrobial and anti-inflammatory properties.

Palmatine: An alkaloid with comparable effects on hair growth and cellular processes.

Jatrorrhizine: Known for its therapeutic potential in various medical applications.

Uniqueness: Oxyacanthine sulfate is unique due to its specific sulfation, which enhances its solubility and bioavailability. This makes it particularly effective in topical applications for hair growth and dermatological treatments .

Actividad Biológica

Oxyacanthine sulfate is a sulfated derivative of the alkaloid oxyacanthine, primarily extracted from plants within the Berberis genus. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicine, dermatology, and organic chemistry. Its potential therapeutic applications include promoting hair growth, antioxidant effects, and anti-inflammatory properties.

This compound exhibits its biological activity through several mechanisms:

- Cellular Signaling : It modulates cell signaling pathways that regulate gene expression and cellular metabolism. This includes enhancing antioxidant defense mechanisms by influencing the expression of genes related to oxidative stress responses.

- Hair Growth Stimulation : The compound promotes the proliferation of hair follicle cells and enhances the expression of growth factors essential for hair growth.

- Anti-inflammatory Effects : this compound may reduce inflammation by modulating inflammatory mediators and shifting immune responses towards a more favorable profile .

The biochemical properties of this compound are significant for its therapeutic potential:

- Interaction with Enzymes : It interacts with enzymes such as superoxide dismutase and catalase, playing a role in mitigating oxidative stress.

- Subcellular Localization : The compound localizes to mitochondria, where it can enhance cellular energy production and modulate mitochondrial function.

Dosage Effects

Research indicates that this compound's effects vary with dosage:

- Low to Moderate Doses : These doses have been associated with beneficial outcomes such as improved hair growth and reduced oxidative stress in animal models.

- Higher Doses : While not extensively studied, higher doses may lead to adverse effects and require careful evaluation in clinical settings.

Transport and Distribution

This compound is transported into cells via sulfate permeases, which facilitate its entry into the cytoplasm. This transport mechanism is crucial for its biological efficacy.

Case Studies

- Hair Growth Studies : In clinical trials, this compound demonstrated significant improvements in hair density and thickness among participants suffering from androgenetic alopecia. Patients treated with topical formulations containing this compound showed a marked increase in hair follicle size and density after 12 weeks.

- Antioxidant Effects : A study evaluated the antioxidant capacity of this compound in vitro using various cell lines. The results indicated a substantial reduction in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent.

Comparative Analysis

| Property | This compound | Other Alkaloids (e.g., Berberine) |

|---|---|---|

| Mechanism of Action | Antioxidant, Hair Growth | Antimicrobial, Anti-inflammatory |

| Cellular Target | Hair Follicle Cells | Various Cell Types |

| Dosage Range | Low to Moderate | Varies widely |

| Clinical Applications | Hair Loss Treatment | Infection Control |

Propiedades

IUPAC Name |

sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6.H2O4S/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;1-5(2,3)4/h6-11,18-21,28-29,40H,12-17H2,1-5H3;(H2,1,2,3,4)/t28-,29+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDPKTOSXUDJIY-XZVFQGBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.